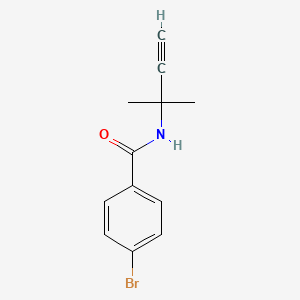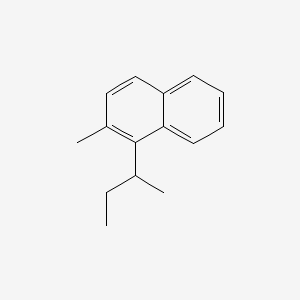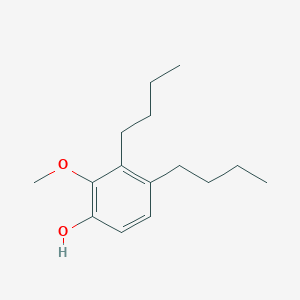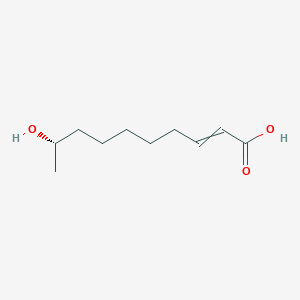
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a tert-butylsulfamoyl group attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide can be achieved through a multi-step process. One common method involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid to form the desired amide . The reaction typically requires a catalyst such as sulfated polyborate, which provides both Lewis and Bronsted acidity, facilitating the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like silica-supported sulfonic acid or silica-bonded N-propyl sulphamic acid can be employed to improve the reaction’s scalability and sustainability .
化学反応の分析
Types of Reactions
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide, sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can occur through the formation of covalent bonds or reversible interactions, depending on the specific target and reaction conditions .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)sulfamoyl chloride: A versatile electrophilic reagent used in organic synthesis.
N-(tert-Butyl)benzamide: A simpler analog used in various synthetic applications.
Uniqueness
The presence of the tert-butylsulfamoyl group enhances its stability and reactivity compared to simpler analogs, making it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
85344-43-0 |
|---|---|
分子式 |
C13H20N2O3S |
分子量 |
284.38 g/mol |
IUPAC名 |
N-[2-(tert-butylsulfamoyl)ethyl]benzamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)15-19(17,18)10-9-14-12(16)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16) |
InChIキー |
DSBHBZWQAIDWTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)



![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)



![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)


![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)

